S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate
Overview
Description
S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenothiazine core, which is known for its diverse pharmacological activities, and an oxadiazole ring, which contributes to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids under acidic conditions. The phenothiazine moiety can be introduced via nucleophilic substitution reactions, where the oxadiazole intermediate reacts with phenothiazine derivatives in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenothiazine or oxadiazole rings, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate is used as a building block for synthesizing more complex molecules
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its ability to interact with biological targets and pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with enhanced properties.
Mechanism of Action
The mechanism of action of S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, modulating their activity. The oxadiazole ring contributes to the compound’s ability to form stable complexes with metal ions, which can influence its biological activity. These interactions can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in the compound’s observed pharmacological effects.
Comparison with Similar Compounds
Phenothiazine Derivatives: These compounds share the phenothiazine core and exhibit similar pharmacological activities, such as antipsychotic and anti-inflammatory effects.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their stability and reactivity, making them useful in various chemical and industrial applications.
Uniqueness: S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 10H-phenothiazine-10-carbothioate is unique due to the combination of the phenothiazine and oxadiazole moieties. This dual structure enhances its chemical versatility and potential for diverse applications. The presence of the methoxyphenyl group further distinguishes it from other similar compounds, potentially contributing to its unique biological and chemical properties.
Properties
IUPAC Name |
S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] phenothiazine-10-carbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S2/c1-27-15-12-10-14(11-13-15)20-23-24-21(28-20)30-22(26)25-16-6-2-4-8-18(16)29-19-9-5-3-7-17(19)25/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMKJQZGSZRNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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